2-(Salicylideneamino)aniline
Description
2-(Salicylideneamino)aniline (IUPAC name: 2-[[(2-hydroxyphenyl)imino]methyl]phenol) is a Schiff base formed via the condensation of salicylaldehyde (2-hydroxybenzaldehyde) and o-aminophenol (2-aminophenol). Its structure features two phenolic hydroxyl groups and an imine (-C=N-) linkage, enabling strong chelation with transition metals . This compound is widely used as a ligand in coordination chemistry and as a colorimetric sensor for detecting metal ions like Mn²⁺ (marketed as "Manganon") . Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol.
Properties
CAS No. |
7191-90-4 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[(2-aminophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H,14H2 |
InChI Key |
ILNFSHVHMVYGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aniline Derivatives
The following table summarizes key differences between 2-(Salicylideneamino)aniline and structurally related aniline derivatives:
Key Observations:
- Electronic Effects: Nitro (-NO₂) groups in compounds like 4-amino-2-nitrodiphenylamine introduce strong electron-withdrawing effects, reducing basicity compared to the electron-donating hydroxyl (-OH) groups in this compound .
- Steric Effects: Bulky substituents like cyclohexyloxy in 2-(Cyclohexyloxy)aniline hinder planar molecular configurations, limiting its utility in coordination chemistry compared to the less sterically hindered this compound .
- Chelation Capacity: The imine and phenolic -OH groups in this compound enable stronger metal binding than sulfonamide or ether-containing analogs (e.g., 2-{[cyclohexyl(methyl)amino]methyl}aniline) .
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